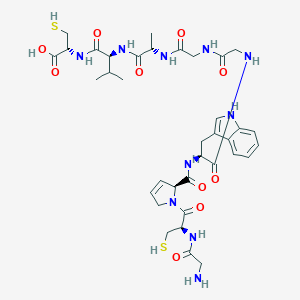
Sap-IV
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sap-IV, also known as Saporin-IV, is a ribosome-inactivating protein (RIP) that has been widely studied for its potential applications in scientific research. This protein is derived from the seeds of the Saponaria officinalis plant and has been shown to have a range of biochemical and physiological effects.
作用机制
The mechanism of action of Sap-IV involves the inhibition of protein synthesis in cells. This is achieved through the binding of Sap-IV to the ribosomes in cells, which prevents the ribosomes from functioning properly. As a result, the cells are unable to produce the proteins that they need to survive, leading to cell death.
生化和生理效应
In addition to its effects on protein synthesis in cells, Sap-IV has been shown to have a range of other biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system.
实验室实验的优点和局限性
One of the main advantages of using Sap-IV in lab experiments is its specificity for certain types of cells. This allows researchers to selectively target and kill specific cells, which can be valuable for studying cellular processes. However, one limitation of using Sap-IV is that it can be toxic to certain types of cells, which can make it difficult to use in some experiments.
未来方向
There are a number of potential future directions for research on Sap-IV. One area of interest is the development of new methods for delivering Sap-IV to specific cells in vivo. Another potential direction is the exploration of the use of Sap-IV in cancer therapy, as this protein has been shown to be effective at killing cancer cells in vitro. Additionally, further research is needed to fully understand the biochemical and physiological effects of Sap-IV, which could lead to new applications in a variety of fields.
合成方法
Sap-IV can be synthesized through a process of extraction and purification from the seeds of the Saponaria officinalis plant. The protein can then be further purified through chromatography techniques to obtain a highly pure form of the protein.
科学研究应用
Sap-IV has been extensively studied for its potential applications in scientific research. One of the most common uses of Sap-IV is as a tool for cell biology research. This protein has been shown to be highly effective at selectively killing specific types of cells, making it a valuable tool for studying cellular processes.
属性
CAS 编号 |
127027-49-0 |
|---|---|
产品名称 |
Sap-IV |
分子式 |
C36H50N10O10S2 |
分子量 |
847 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C36H50N10O10S2/c1-18(2)30(34(53)44-25(17-58)36(55)56)45-31(50)19(3)41-29(49)15-39-28(48)14-40-32(51)23(11-20-13-38-22-8-5-4-7-21(20)22)43-33(52)26-9-6-10-46(26)35(54)24(16-57)42-27(47)12-37/h4-9,13,18-19,23-26,30,38,57-58H,10-12,14-17,37H2,1-3H3,(H,39,48)(H,40,51)(H,41,49)(H,42,47)(H,43,52)(H,44,53)(H,45,50)(H,55,56)/t19-,23-,24-,25-,26-,30-/m0/s1 |
InChI 键 |
YSYPOJWBJYUONL-LBVFRJGZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3C=CCN3C(=O)[C@H](CS)NC(=O)CN |
SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |
规范 SMILES |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3C=CCN3C(=O)C(CS)NC(=O)CN |
同义词 |
Gly-cyclic(Cys-Pro-Trp-Gly-Gly-Ala-Val-Cys) SAP-IV protein, Diadema setosum sperm-activating peptide IV, Diadema setosum |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




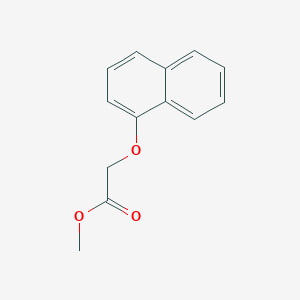
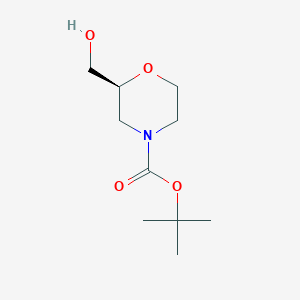
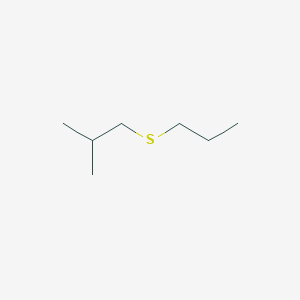
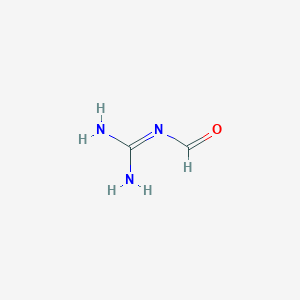
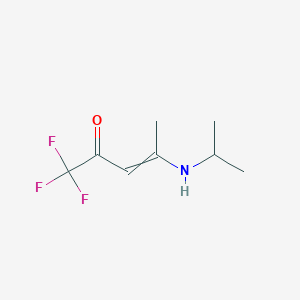
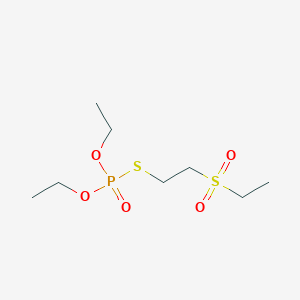
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
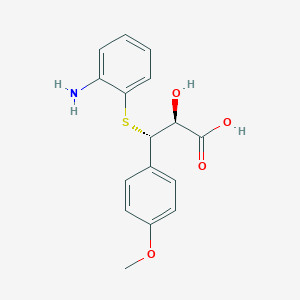
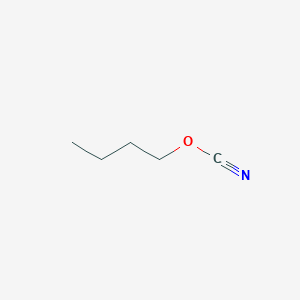
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)
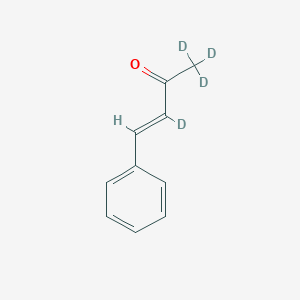
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)